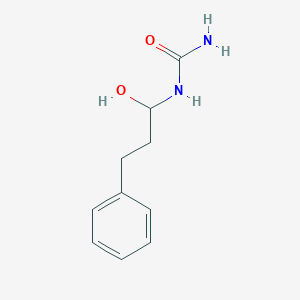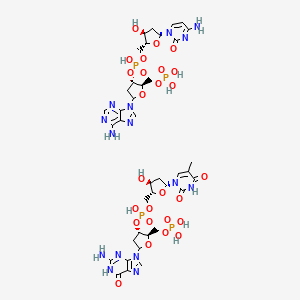
P-dGuo-P-dThd.P-dAdo-P-dCyd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(d(A-C).d(G-T)) is a synthetic polynucleotide composed of alternating deoxyadenosine and deoxycytidine residues on one strand, paired with alternating deoxyguanosine and thymidine residues on the complementary strand. This compound is of significant interest in molecular biology and biochemistry due to its unique structural properties and its ability to form left-handed Z-DNA under certain conditions .
準備方法
The synthesis of Poly(d(A-C).d(G-T)) typically involves the enzymatic polymerization of deoxyribonucleotide triphosphates (dNTPs) using DNA polymerases. The reaction conditions often include a buffer solution, divalent metal ions such as magnesium or manganese, and a template strand to guide the polymerization process . Industrial production methods may involve large-scale enzymatic synthesis followed by purification processes such as chromatography to isolate the desired polynucleotide .
化学反応の分析
Poly(d(A-C).d(G-T)) undergoes various chemical reactions, including conformational changes and interactions with metal ions. For instance, it can transition from a right-handed B-DNA conformation to a left-handed Z-DNA conformation in the presence of high salt concentrations or specific metal ions like nickel . Common reagents used in these reactions include sodium chloride, magnesium chloride, and nickel chloride. The major products formed from these reactions are the different conformational states of the polynucleotide .
科学的研究の応用
Poly(d(A-C).d(G-T)) has numerous applications in scientific research. In chemistry, it is used to study the energetics and dynamics of DNA conformational changes. In biology, it serves as a model system for understanding DNA-protein interactions and the role of Z-DNA in gene regulation . In medicine, it is investigated for its potential role in antiviral therapies and as a target for drug development. Industrial applications include its use in the development of biosensors and nanotechnology .
作用機序
The mechanism by which Poly(d(A-C).d(G-T)) exerts its effects involves its ability to adopt different conformations, such as B-DNA and Z-DNA. These conformational changes can influence the binding of proteins and other molecules to the DNA, thereby affecting gene expression and other cellular processes . The molecular targets involved include DNA-binding proteins, transcription factors, and enzymes that interact with the DNA .
類似化合物との比較
Poly(d(A-C).d(G-T)) is unique compared to other polynucleotides like Poly(d(A-T).d(A-T)) and Poly(d(G-C).d(G-C)) due to its ability to form Z-DNA more readily under certain conditions . Similar compounds include Poly(d(A-T).d(A-T)), Poly(d(G-C).d(G-C)), and Poly(d(A-G).d(C-T)), each with distinct structural and functional properties . The uniqueness of Poly(d(A-C).d(G-T)) lies in its alternating purine-pyrimidine sequence, which facilitates the B-Z transition .
特性
CAS番号 |
64816-49-5 |
|---|---|
分子式 |
C39H53N15O26P4 |
分子量 |
1271.8 g/mol |
IUPAC名 |
[(2R,3S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H27N7O14P2.C19H26N8O12P2/c1-8-4-26(20(31)25-17(8)29)13-2-9(28)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)27-7-22-15-16(27)23-19(21)24-18(15)30;20-13-1-2-26(19(29)25-13)14-3-9(28)11(37-14)5-36-41(33,34)39-10-4-15(38-12(10)6-35-40(30,31)32)27-8-24-16-17(21)22-7-23-18(16)27/h4,7,9-14,28H,2-3,5-6H2,1H3,(H,35,36)(H,25,29,31)(H2,32,33,34)(H3,21,23,24,30);1-2,7-12,14-15,28H,3-6H2,(H,33,34)(H2,20,25,29)(H2,21,22,23)(H2,30,31,32)/t9-,10-,11+,12+,13+,14?;9-,10-,11+,12+,14+,15?/m00/s1 |
InChIキー |
CXFYNININIIJOC-KFYUBSSISA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3CC(O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O[C@H]3CC(O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


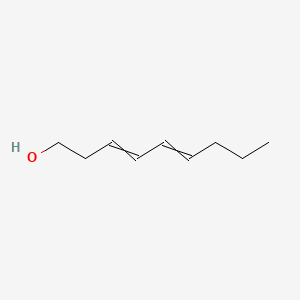
![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)
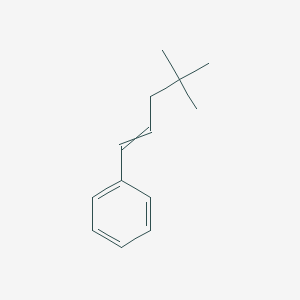
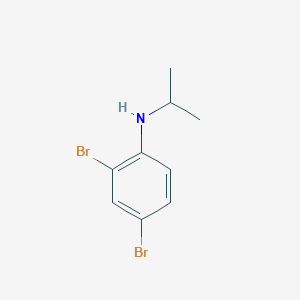

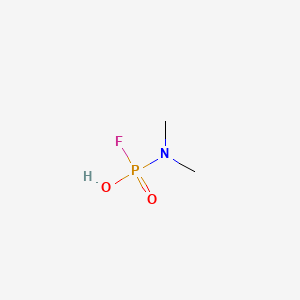
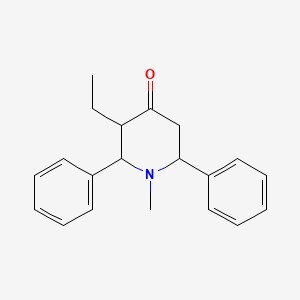
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)
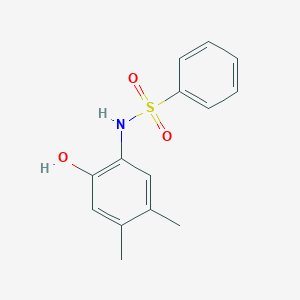
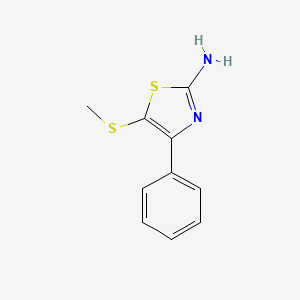

![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)

